2-Methylbenzo[d]thiazole-5-carbaldehyde
Overview
Description
2-Methylbenzo[d]thiazole-5-carbaldehyde is a compound that belongs to the benzothiazole family, a class of heterocyclic aromatic compounds that contain a benzene ring fused to a thiazole ring. The thiazole is a five-membered ring containing both sulfur and nitrogen atoms. The specific structure of 2-methylbenzo[d]thiazole-5-carbaldehyde suggests that it has a methyl group at the second position and a formyl group at the fifth position on the benzothiazole ring.
Synthesis Analysis
The synthesis of benzothiazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 6-dimethylaminobenzothiazole-2-carbaldehyde, a related compound, was achieved using sonochemical reductive methylation, which is a novel method for preparing benzothiazole derivatives with potential non-linear optical applications . Similarly, bibenzo[b][1,4]thiazines, another related class of compounds, were synthesized through a free-radical condensation reaction using AIBN as a radical initiator . These methods highlight the diverse synthetic approaches that can be applied to the benzothiazole family, which may also be relevant for the synthesis of 2-methylbenzo[d]thiazole-5-carbaldehyde.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of various functional groups that can significantly influence their physical and chemical properties. For example, the introduction of electron-donor and electron-acceptor groups at specific positions can lead to compounds with reverse polarity and potential non-linear optical properties . The molecular structure is often confirmed using techniques such as NMR, IR spectroscopy, and X-ray diffraction .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions. The presence of a carbaldehyde group, for instance, allows for further functionalization through reactions such as condensation with amines or alcohols. The study of benzenoid-quinoid tautomerism of azomethines and their structural analogs, including derivatives of benzo[b]thiophene-2-carbaldehyde, reveals photo- and thermochromic transformations that are indicative of the dynamic behavior of these compounds under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The introduction of different substituents can lead to diversiform solid-state packing, as seen in the case of bibenzo[b][1,4]thiazines . Moreover, the presence of a carbaldehyde group can make the compound reactive towards nucleophiles, and the overall electron distribution within the molecule can affect its optical properties . The solubility, melting point, and stability of these compounds can vary widely depending on their specific substituents and functional groups.
Scientific Research Applications
Non-Linear Optic Applications
2-Methylbenzo[d]thiazole-5-carbaldehyde has been utilized in the synthesis of novel push-pull benzothiazole derivatives. These derivatives exhibit reverse polarity, being substituted at the 2-position by strong electron-acceptor groups and at the 6-position by strong electron-donor groups. This synthesis was achieved using sonochemical reductive methylation. These compounds have potential applications in non-linear optics, as studied by the Electric-Field-Induced Second Harmonic (EFISH) method (Hrobárik et al., 2004).
Dye Synthesis and Color Stability
The compound has been used in the creation of highly colored dyes. One such application involved its reaction with julolidine-9-carbaldehyde under acid catalysis, producing a blue dye with intense absorption at 591 nm. This dye demonstrates a stable color form at room temperature, which is an improvement over the unstable photochromic benzo[1,3]oxazines (Prostota et al., 2013).
Antioxidant Studies
In the pharmaceutical field, derivatives of benzo[4, 5]imidazo[2, 1-b]thiazole, synthesized using 2-Methylbenzo[d]thiazole-5-carbaldehyde, have shown significant antioxidant properties. These compounds were synthesized using an efficient synthetic route and demonstrated high inhibition percentages in antioxidant studies (Nikhila et al., 2020).
Development of Bioactive Substances
2-Methylbenzo[d]thiazole-5-carbaldehyde has been involved in the synthesis of new 1,3-thiazole derivatives, which are of interest as potential bioactive substances. These derivatives were obtained through reactions with various compounds like phenylhydrazine, isoniazid, and N-substituted rhodanines (Sinenko et al., 2016).
Charge Transport Characteristics in Materials Chemistry
The title compound, synthesized by condensing 2-methylbenzothiazole with 2,2′-bithiophene-5-carbaldehyde, was used in doping poly[9,9-bis(6-diethoxylphosphorylhexyl)fluorene], demonstrating high electron mobility. This indicates its potential use in materials chemistry, particularly in applications requiring charge transport characteristics (Tokarev et al., 2019).
Synthesis of Apoptosis Inducers and Anti-infective Agents
The compound has been used in synthesizing thiazole clubbed pyrazole derivatives with applications as apoptosis inducers and anti-infective agents. These synthesized analogs showed significant activity in vitro, demonstrating their potential in medical research (Bansal et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-methyl-1,3-benzothiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c1-6-10-8-4-7(5-11)2-3-9(8)12-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONNYPGVGULWMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368011 | |
Record name | 2-Methylbenzo[d]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbenzo[d]thiazole-5-carbaldehyde | |
CAS RN |
20061-46-5 | |
Record name | 2-Methylbenzo[d]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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